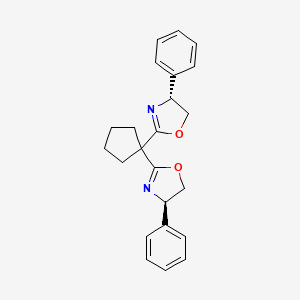

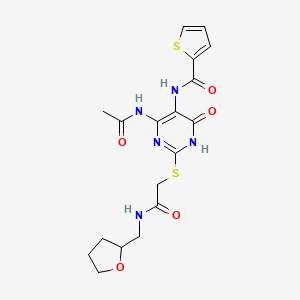

![molecular formula C19H26N2O4S B2724579 Methyl 2-[[2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzoyl]amino]acetate CAS No. 1287129-25-2](/img/structure/B2724579.png)

Methyl 2-[[2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzoyl]amino]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-[[2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzoyl]amino]acetate, commonly known as M2-TB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Applications

One of the primary applications of this compound lies in its role as a precursor in the synthesis of pharmacologically active molecules. For instance, Abdel-Wahab et al. (2008) explored the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents, highlighting the compound's utility in generating molecules with significant pharmacological activity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). Similarly, Ohkata, Takee, & Akiba (1985) investigated the alkylation and oxidation of related thiazocine derivatives, indicating the compound's importance in chemical transformations leading to novel structures with potential pharmacological benefits (Ohkata, Takee, & Akiba, 1985).

Catalytic Aminocarbonylation

The compound also finds application in catalytic processes, such as in the work by Müller et al. (2005), who explored the homogeneous catalytic aminocarbonylation of iodoalkenes and iodobenzene with amino acid esters. This research underscores the compound's role in facilitating catalytic reactions that yield carboxamides and oxo-carboxamide type derivatives, which are of significant interest in synthetic organic chemistry and drug development (Müller et al., 2005).

Cyclization Reactions and Pharmacological Properties

Another area of application is highlighted by Maliszewska-Guz et al. (2005), who demonstrated the cyclization of thiosemicarbazides to triazole and thiadiazole derivatives, exploring their pharmacological properties. This work illustrates the compound's utility in creating structures that may exhibit beneficial effects on the central nervous system (Maliszewska-Guz et al., 2005).

Chemical and Physical Properties

Furthermore, studies on the chemical and physical properties of related sulfonamides and thiazoles, such as those by Quan, Daniels, & Kumler (1954), provide insight into the molecular characteristics and potential reactivity of compounds within this chemical class. This research contributes to a deeper understanding of the compound's behavior in various chemical contexts and its implications for drug design and synthesis (Quan, Daniels, & Kumler, 1954).

Propiedades

IUPAC Name |

methyl 2-[[2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzoyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4S/c1-25-18(23)12-21-19(24)15-9-5-6-10-16(15)26-13-17(22)20-11-14-7-3-2-4-8-14/h5-6,9-10,14H,2-4,7-8,11-13H2,1H3,(H,20,22)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOWFGNBSCCYAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)C1=CC=CC=C1SCC(=O)NCC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[[2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzoyl]amino]acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Diethylamino)methyl]cyclopropanamine dihydrochloride](/img/no-structure.png)

![2-[Methyl(thiophen-2-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B2724497.png)

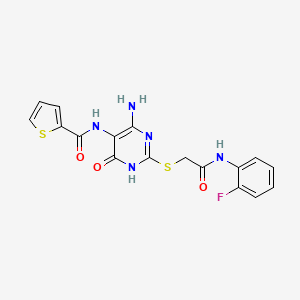

![N-(2,5-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2724504.png)

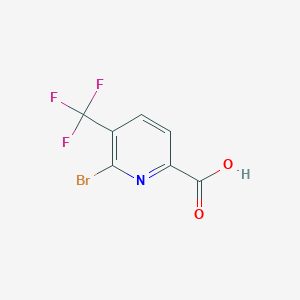

![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2724508.png)

![2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2724513.png)

![9-Phenylmethoxycarbonyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B2724514.png)